Valganciclovir

Übersicht

Beschreibung

Valganciclovir is an antiviral medication used to treat infections caused by viruses . It is particularly used to prevent cytomegalovirus (CMV) disease in patients who have received an organ transplant . It is also used to treat CMV infection of the eye in adults with acquired immunodeficiency syndrome (AIDS) .

Synthesis Analysis

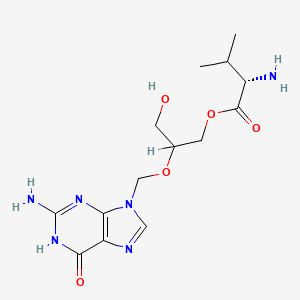

Valganciclovir is a prodrug of ganciclovir . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . A high-performance liquid chromatographic method has been developed for the assay of valganciclovir in raw materials, tablets, and human serum samples .Molecular Structure Analysis

Valganciclovir has a molecular formula of C14H22N6O5 . Its molecular weight is 354.3617 . It is a small molecule and exists as a mixture of two diastereomers .Chemical Reactions Analysis

Valganciclovir is a prodrug for ganciclovir . After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases .Physical And Chemical Properties Analysis

Valganciclovir has a molecular formula of C14H22N6O5 and a molecular weight of 354.36 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen

Valganciclovir: A Comprehensive Analysis of Scientific Research Applications

Valganciclovir is a medication with antiviral properties primarily used for the treatment of cytomegalovirus (CMV) infections. Below is a detailed analysis of its unique applications in scientific research, organized into separate sections as requested:

1. Treatment of CMV Infections in Organ Transplant Recipients Valganciclovir is commonly used to prevent CMV disease in individuals who have received an organ transplant. The drug helps to reduce the risk of CMV reactivation, which can be life-threatening in immunocompromised patients .

Analytical Techniques for Assay: Various analytical techniques have been developed for the assay of Valganciclovir, ensuring accurate dosage and monitoring of drug levels in patients undergoing treatment .

3. Management of Congenital CMV Infections in Children Studies have explored the role of Valganciclovir in treating congenital CMV infections, which can lead to severe developmental issues in infants. The drug is evaluated for its potential benefits and side effects in this vulnerable population .

Add-on Therapy for Recurrent Glioblastoma: Research indicates that Valganciclovir may prolong survival after recurrence in patients with glioblastoma, regardless of the methylation status of the MGMT promoter gene. It is considered safe and has shown promise as an add-on to second-line therapy .

Systematic Therapeutic Drug Monitoring: Valganciclovir and its active metabolite, ganciclovir, require dose adjustments based on renal function and weight. Systematic therapeutic drug monitoring is crucial to evaluate the adequacy of doses and assess interpatient variability in serum levels .

Wirkmechanismus

Target of Action

Valganciclovir is primarily used to treat infections caused by the cytomegalovirus (CMV) . The primary target of Valganciclovir is the DNA polymerase of the cytomegalovirus .

Mode of Action

Valganciclovir is a prodrug of ganciclovir . After administration, it is rapidly converted to ganciclovir by hepatic and intestinal esterases . In cytomegalovirus-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form . This triphosphate form competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis .

Biochemical Pathways

The biochemical pathway of Valganciclovir involves its conversion to ganciclovir, which is then incorporated into the DNA of the cytomegalovirus, disrupting the viral DNA synthesis . This results in the termination of the elongation of viral DNA .

Pharmacokinetics

Valganciclovir is rapidly converted to ganciclovir in the body . The oral bioavailability of Valganciclovir is approximately 60% . It takes about 2 hours to reach maximum concentrations in the serum . Valganciclovir is eliminated as ganciclovir in the urine, with a half-life of about 4 hours in people with normal kidney function .

Result of Action

The result of Valganciclovir’s action is the inhibition of the cytomegalovirus’ ability to replicate. By inhibiting the viral DNA polymerase, Valganciclovir prevents the virus from synthesizing its DNA, thereby stopping the virus from replicating .

Action Environment

The action of Valganciclovir can be influenced by the environment within the body. For example, the presence of fatty foods can significantly increase the bioavailability and the peak level of Valganciclovir in the serum . Additionally, the conversion of Valganciclovir to ganciclovir is facilitated by esterases present in the intestines and liver .

Safety and Hazards

Zukünftige Richtungen

Valganciclovir is used in adults to prevent infection with cytomegalovirus (CMV) that may occur after an organ transplant . It is also used to treat CMV infection of the eye in adults with acquired immunodeficiency syndrome (AIDS) . It is recommended to take this medicine exactly as directed by your doctor .

Relevant Papers Several papers have been published on Valganciclovir. One paper discusses the use of Valganciclovir as an add-on to second-line therapy in patients with recurrent Glioblastoma . Another paper discusses the use of Valganciclovir among infants with congenital conditions . A systematic review of the clinical pharmacokinetics, pharmacodynamics, and toxicodynamics of Ganciclovir/Valganciclovir in allogeneic haematopoietic stem cell transplant patients has also been published .

Eigenschaften

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVFJKSGQUFQAP-GKAPJAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048288 | |

| Record name | Valganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.79e+00 g/L | |

| Record name | Valganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Valganciclovir is a prodrug of ganciclovir that exists as a mixture of two diastereomers. After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases. In cytomegalovirus (CMV)-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form. This triphosphate form is slowly metabolized intracellularly. The phosphorylation is dependent upon the viral kinase and occurs preferentially in virus-infected cells. The virustatic activity of ganciclovir is due to the inhibition of viral DNA synthesis by ganciclovir triphosphate. Ganciclovir triphosphate is incorporated into the DNA strand replacing many of the adenosine bases. This results in the prevention of DNA synthesis, as phosphodiester bridges can longer to be built, destabilizing the strand. Ganciclovir inhibits viral DNA polymerases more effectively than it does cellular polymerase, and chain elongation resumes when ganciclovir is removed., Valganciclovir is an L-valyl ester (prodrug) of ganciclovir that exists as a mixture of two diastereomers. After oral administration, both diastereomers are rapidly converted to ganciclovir by intestinal and hepatic esterases. Ganciclovir is a synthetic analogue of 2'-deoxyguanosine, which inhibits replication of human CMV in cell culture and in vivo. In CMV-infected cells ganciclovir is initially phosphorylated to ganciclovir monophosphate by the viral protein kinase, pUL97. Further phosphorylation occurs by cellular kinases to produce ganciclovir triphosphate, which is then slowly metabolized intracellularly (half-life 18 hours). As the phosphorylation is largely dependent on the viral kinase, phosphorylation of ganciclovir occurs preferentially in virus-infected cells. The virustatic activity of ganciclovir is due to inhibition of the viral DNA polymerase, pUL54, synthesis by ganciclovir triphosphate. | |

| Record name | Valganciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valganciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Valganciclovir | |

CAS RN |

175865-60-8, 175865-59-5 | |

| Record name | Valganciclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175865-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valganciclovir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valganciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valganciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: How does Valganciclovir exert its antiviral effect?

A: Valganciclovir itself is a prodrug, rapidly hydrolyzed in vivo to its active form, Ganciclovir. [] Ganciclovir is a nucleoside analogue that inhibits viral DNA polymerase. [, , , ] Once phosphorylated by viral and cellular kinases, it competitively inhibits CMV DNA polymerase, effectively halting viral DNA synthesis. [, , , ]

Q2: How does Ganciclovir's inhibition of DNA polymerase differ from that of other antiviral agents?

A: Unlike acyclovir, which requires viral thymidine kinase for initial phosphorylation, Ganciclovir can be phosphorylated by cellular kinases, making it effective against a broader range of CMV strains. []

Q3: What are the downstream effects of Ganciclovir inhibiting CMV DNA polymerase?

A: By blocking viral DNA synthesis, Ganciclovir effectively halts CMV replication, preventing further spread of the virus and allowing the immune system to control the infection. [, , ]

Q4: What is the molecular formula and weight of Valganciclovir?

A4: The molecular formula of Valganciclovir is C20H28N10O7, and its molecular weight is 504.5 g/mol.

Q5: How stable is Valganciclovir in solution?

A: While Valganciclovir has good oral bioavailability, it can undergo degradation in aqueous solutions. []

Q6: How is Valganciclovir absorbed and metabolized in the body?

A: Valganciclovir exhibits excellent oral bioavailability (around 60%) due to its rapid hydrolysis to Ganciclovir. [, ] This is significantly higher than the bioavailability of oral Ganciclovir. [, , ]

Q7: Does renal function affect Valganciclovir dosing?

A: Yes, Valganciclovir dosage adjustments are crucial for patients with renal impairment, as its clearance is primarily renal. [, , , ] Dosage adjustments based on estimated creatinine clearance are frequently necessary, especially in the context of solid organ transplantation. [, ]

Q8: Has the pharmacokinetic profile of Valganciclovir been studied in specific populations, like children?

A: Yes, research indicates the need for careful dose individualization in children, as younger patients and those with lower body surface area may exhibit significantly lower Ganciclovir exposure. [, ]

Q9: Is Valganciclovir effective for both prophylaxis and treatment of CMV infection?

A: Research supports the use of Valganciclovir for both the prevention and treatment of CMV infection in various clinical settings, including solid organ transplant recipients and individuals with AIDS. [, , , , , , ]

Q10: What is the evidence supporting Valganciclovir's efficacy in preventing CMV retinitis?

A: Clinical trials have demonstrated that oral Valganciclovir is as effective as intravenous Ganciclovir for both induction and maintenance treatment of CMV retinitis in patients with AIDS. [, ]

Q11: How does the efficacy of Valganciclovir prophylaxis compare to preemptive therapy in kidney transplant recipients?

A: While both strategies can effectively prevent CMV disease, studies suggest that Valganciclovir prophylaxis may be associated with a lower incidence of CMV infection and disease, particularly in donor-positive/recipient-positive patients. [, , ]

Q12: Does resistance to Valganciclovir develop?

A: Resistance to Ganciclovir, and therefore Valganciclovir, can emerge, primarily through mutations in the UL97 gene encoding the viral kinase that phosphorylates Ganciclovir. [, , ]

Q13: Are there specific drug delivery strategies being explored for Valganciclovir?

A: While the provided research primarily focuses on oral administration, the development of targeted drug delivery systems could potentially enhance its efficacy and minimize off-target effects. []

Q14: What are some important research tools and resources for studying Valganciclovir?

A14: Key resources include:

- In vitro cell culture models: These allow for investigating the antiviral activity of Valganciclovir and studying resistance mechanisms. []

- Animal models: These are crucial for preclinical evaluation of efficacy and safety. [, ]

- Clinical trial databases: These provide valuable data on the efficacy and safety of Valganciclovir in various patient populations. [, , , , , , , ]

- Pharmacokinetic modeling software: This aids in understanding the absorption, distribution, metabolism, and excretion of Valganciclovir, especially in specific populations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

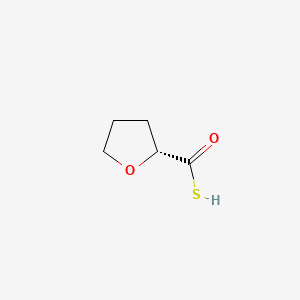

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)